4-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde
Description
Properties
IUPAC Name |
2-hydroxy-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-12-15-10-14(6-7-17(15)20)13-4-3-5-16(11-13)23(21,22)18-8-1-2-9-18/h3-7,10-12,20H,1-2,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUARRJBVASCAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685386 | |
| Record name | 4-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-28-4 | |
| Record name | 4-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components and Conditions
A representative protocol involves reacting 3-bromo-4-hydroxybenzaldehyde with a boronic acid derivative containing a protected sulfonyl group. Key parameters include:
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Catalyst : Palladium complexes such as Pd(dppf)Cl₂ (2 mol%).
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Solvent System : A 10:1 toluene-to-water ratio to enhance solubility and reaction efficiency.
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Temperature and Duration : Heating at 80°C for 16 hours under argon atmosphere.
Post-reaction workup includes extraction with ethyl acetate, washing with brine, and purification via column chromatography. Yields for analogous Suzuki couplings under these conditions reach 86% .
Challenges and Mitigation
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Regioselectivity : Ensuring coupling at the desired positions necessitates careful selection of substituents on the aryl halide and boronic acid.
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Catalyst Deactivation : Impurities in starting materials can poison palladium catalysts, emphasizing the need for high-purity reagents.
Introduction of the Pyrrolidin-1-ylsulfonyl Group
The sulfonyl group is introduced via sulfonation, typically involving a two-step process: (1) generation of a sulfonyl chloride intermediate and (2) substitution with pyrrolidine.
Sulfonation Methodology
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Sulfonyl Chloride Formation : Reaction of a thiol-containing intermediate with chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled conditions.
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Amine Substitution : Treating the sulfonyl chloride with pyrrolidine in the presence of a base (e.g., triethylamine) to facilitate nucleophilic displacement.
Aldehyde and Hydroxyl Group Management
The aldehyde and hydroxyl groups are sensitive to oxidation and electrophilic substitution, necessitating strategic protection-deprotection sequences.
Aldehyde Formation
Hydroxyl Group Protection
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Protecting Agents : Trimethylsilyl (TMS) or acetyl groups shield the hydroxyl moiety during sulfonation.
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Deprotection : Acidic or basic hydrolysis (e.g., HCl/MeOH or K₂CO₃/MeOH) removes protecting groups post-sulfonation.
Purification and Characterization
Chromatographic Techniques
Analytical Validation
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NMR Spectroscopy : Confirms regiochemistry and functional group integrity.
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Mass Spectrometry : Validates molecular weight (theoretical: 331.4 g/mol).
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for key synthetic steps:
*Estimated from analogous reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The carbaldehyde group can be reduced to a primary alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific target and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Electronic Effects
The table below compares substituents and key features of analogous biphenyl carbaldehydes:
Key Observations:
- Biological Activity : Oxadiazole-containing analogs (5u, 5v) exhibit PARP inhibition, suggesting that the target compound’s sulfonyl group may similarly engage in hydrogen bonding for enzyme targeting .
- Crystallinity: The 4-chloro-3'-methoxy analog crystallizes in the monoclinic system (P21/c) with specific lattice parameters, implying that bulky substituents like pyrrolidinylsulfonyl could alter packing efficiency .
Functional Group Impact on Reactivity
- Sulfonyl vs. Oxadiazole : The sulfonyl group in the target compound is a strong electron-withdrawing group, which may stabilize the carbaldehyde’s electrophilicity compared to oxadiazole-containing derivatives. This could influence reactivity in nucleophilic addition or condensation reactions.
- Trifluoromethyl (CF₃) : In DX-03-08, the CF₃ group enhances metabolic stability and binding affinity, whereas the pyrrolidinylsulfonyl group may offer similar advantages through polar interactions .
Structural Isomerism and Similarity
lists compounds with high similarity scores (0.96) but differing substituent positions, such as 3'-hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbaldehyde. These isomers highlight how minor positional changes can drastically alter physicochemical properties and bioactivity .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 4-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde?
- The synthesis typically involves Suzuki-Miyaura coupling to construct the biphenyl core, followed by regioselective sulfonylation and oxidation steps. For example:
Biphenyl formation : Use 3-bromo-4-hydroxybenzaldehyde and a boronic acid derivative of pyrrolidine sulfonyl-substituted benzene under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C .
Sulfonylation : Introduce the pyrrolidin-1-ylsulfonyl group via nucleophilic substitution using pyrrolidine and sulfonyl chloride under inert conditions (N₂ atmosphere) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating high-purity product .
Q. How can structural characterization of this compound be optimized?
- Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal for resolving the 3D structure, particularly the orientation of the sulfonyl and aldehyde groups .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to confirm biphenyl connectivity and substituent positions .
- FT-IR : Identify key functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹) .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported reactivity of the aldehyde group in biphenyl derivatives?
- Controlled reactivity studies : Compare Schiff base formation rates under varying pH and solvent polarity. For example:
- In polar aprotic solvents (DMF), the aldehyde reacts rapidly with primary amines (e.g., aniline) to form imines, while steric hindrance from the pyrrolidine sulfonyl group may slow reactivity .
- Use HPLC-MS to monitor reaction intermediates and quantify byproducts (e.g., aldol condensation products) under different conditions .
- Electronic effects : Computational modeling (DFT) can clarify how the electron-withdrawing sulfonyl group influences aldehyde electrophilicity compared to analogs like 4'-(benzyloxy)biphenyl-3-carbaldehyde .
How do substituents (hydroxy, sulfonyl) impact biological interactions? Design a study to validate this.
- Hypothesis : The hydroxy group enables hydrogen bonding with target proteins, while the sulfonyl group enhances solubility and binding affinity.
- Experimental design :
Molecular docking : Screen against enzymes like cyclooxygenase-2 (COX-2) using AutoDock Vina; compare binding scores with non-sulfonylated analogs .
In vitro assays : Measure IC₅₀ in cancer cell lines (e.g., HeLa) to assess cytotoxicity. Include controls with modified substituents (e.g., methoxy instead of hydroxy) .
Solubility studies : Use shake-flask methods in PBS (pH 7.4) to quantify aqueous solubility improvements from the sulfonyl group .
Q. What computational methods predict the compound’s stability under oxidative conditions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (BDEs) for the aldehyde and sulfonyl groups. Lower BDEs indicate higher susceptibility to oxidation .
- Molecular dynamics (MD) : Simulate degradation pathways in explicit solvent (e.g., water) over 100 ns to identify vulnerable sites .
Methodological Considerations
Q. How can crystallographic data resolve ambiguities in regiochemistry during synthesis?
- Case study : If sulfonylation yields a mixture of 3'- and 4'-substituted products, use X-ray crystallography to unambiguously assign the substitution pattern. Refinement with SHELXL can distinguish between positional isomers via residual density maps .
Q. What analytical techniques quantify trace impurities in final products?
- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm to detect impurities <0.1% .
- LC-HRMS : Accurately identify byproducts (e.g., desulfonylated derivatives) via exact mass matching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
